molecular formula C13H9F3S B7999626 1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene

1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7999626
M. Wt: 254.27 g/mol
InChI Key: ZQPOAJGNEBSJBW-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of fluorine atoms and a sulfanylmethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves the introduction of fluorine atoms and the sulfanylmethyl group onto a benzene ring. One common method is the difluoromethylation process, which can be achieved using various reagents and catalysts. For instance, the use of difluorocarbene reagents has been reported to be effective in introducing the CF2 group onto aromatic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial in scaling up the synthesis process while maintaining the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different sulfanyl derivatives.

Scientific Research Applications

1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological processes. The sulfanylmethyl group may also play a role in modulating the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is unique due to the combination of fluorine atoms and the sulfanylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,2-difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3S/c14-10-2-1-3-11(7-10)17-8-9-4-5-12(15)13(16)6-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPOAJGNEBSJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=CC(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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